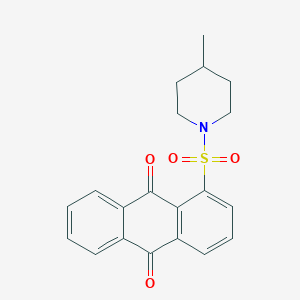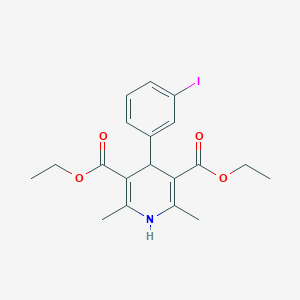
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is a chemical compound with the molecular formula C20H19NO4S and a molecular weight of 369.4g/mol. It is an anthraquinone derivative , a class of compounds that have been used for centuries in various therapeutic applications .
Molecular Structure Analysis
Anthraquinones, including 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione, are characterized by a three-ring structure with two carbonyl groups at the 9th and 10th positions . The 4-Methylpiperidin-1-yl)sulfonyl group is likely attached to one of the carbonyl groups.Chemical Reactions Analysis
While specific chemical reactions involving 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione were not found in the available literature, anthraquinones are known to participate in a variety of reactions due to their extended aromatic and conjugated π-system .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the notable applications of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is in the field of corrosion inhibition. It has been utilized as an inhibitor to prevent the corrosion of mild steel in acidic environments, particularly in hydrochloric acid (HCl) solutions . This application is critical in industries where metal equipment is susceptible to acid corrosion, which can lead to significant material degradation and economic loss.
Direcciones Futuras
The development of new anthraquinone-based compounds, including 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione, is a rapidly growing area of research due to their potential therapeutic applications . Future research will likely focus on improving their synthesis, understanding their mechanisms of action, and assessing their safety and efficacy.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-9-11-21(12-10-13)26(24,25)17-8-4-7-16-18(17)20(23)15-6-3-2-5-14(15)19(16)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJHQWKWCJUYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(isobutylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408956.png)
![5,6-Bis{2-nitroanilino}[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B408957.png)
![2-(4-iodophenyl)-4-{[2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)anilino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408958.png)
![ethyl 2-[(4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B408962.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexanamide](/img/structure/B408963.png)

![4-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide](/img/structure/B408965.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408967.png)
![5-(4-butoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408968.png)
![2-chloro-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408971.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one](/img/structure/B408972.png)

![6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole](/img/structure/B408976.png)